molecular formula C7H8ClNO3 B6177272 5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride CAS No. 2551118-34-2

5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6177272
CAS No.: 2551118-34-2
M. Wt: 189.59 g/mol
InChI Key: OOTFKMZOISYHAR-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H7NO3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Hydroxymethylation: The carboxylic acid group is converted to a hydroxymethyl group using formaldehyde and a reducing agent such as sodium borohydride.

    Hydrochloride Formation: The resulting 5-(hydroxymethyl)pyridine-3-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 5-(carboxymethyl)pyridine-3-carboxylic acid.

    Reduction: 5-(hydroxymethyl)pyridine-3-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives.

Scientific Research Applications

5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    5-(carboxymethyl)pyridine-3-carboxylic acid: An oxidized form of the compound with different reactivity.

    5-(hydroxymethyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

Uniqueness

5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2551118-34-2

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

5-(hydroxymethyl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c9-4-5-1-6(7(10)11)3-8-2-5;/h1-3,9H,4H2,(H,10,11);1H

InChI Key

OOTFKMZOISYHAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)CO.Cl

Purity

95

Origin of Product

United States

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